molecular formula C9H13BrN2 B13544783 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine CAS No. 1393551-95-5

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine

Cat. No.: B13544783
CAS No.: 1393551-95-5
M. Wt: 229.12 g/mol
InChI Key: SSYOWLLOQHRMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N. This specific compound features a bromine atom attached to the pyridine ring, which can significantly influence its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 3-pyridylmethanol to form 6-bromopyridin-3-ylmethanol, which is then converted to the corresponding amine through reductive amination using reagents such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-3-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine.

    1-(6-Bromopyridin-3-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1393551-95-5

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,11)5-7-3-4-8(10)12-6-7/h3-4,6H,5,11H2,1-2H3

InChI Key

SSYOWLLOQHRMJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=C(C=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.